Cas no 494772-43-9 (Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-)
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-
- 494772-43-9
- AKOS000202228
- 2-Bromophenyl-(4-fluorobenzyl)ether
- SCHEMBL1928044
- F74066
- 1-Bromo-2-((4-fluorobenzyl)oxy)benzene
- 1-BROMO-2-[(4-FLUOROPHENYL)METHOXY]BENZENE
-
- MDL: MFCD07782686
- Inchi: 1S/C13H10BrFO/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8H,9H2
- InChI Key: FXJVYYCNLTXKJZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1OCC1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 279.9899
- Monoisotopic Mass: 279.98991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB432464-1 g |
2-Bromophenyl-(4-fluorobenzyl)ether |
494772-43-9 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB432464-5 g |
2-Bromophenyl-(4-fluorobenzyl)ether |
494772-43-9 | 5g |
€1,275.00 | 2023-04-23 | ||
| abcr | AB432464-250mg |
2-Bromophenyl-(4-fluorobenzyl)ether; . |
494772-43-9 | 250mg |
€146.20 | 2025-04-18 | ||
| abcr | AB432464-1g |
2-Bromophenyl-(4-fluorobenzyl)ether; . |
494772-43-9 | 1g |
€220.70 | 2025-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651569-100mg |
1-Bromo-2-((4-fluorobenzyl)oxy)benzene |
494772-43-9 | 98% | 100mg |
¥109.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651569-250mg |
1-Bromo-2-((4-fluorobenzyl)oxy)benzene |
494772-43-9 | 98% | 250mg |
¥252.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651569-1g |
1-Bromo-2-((4-fluorobenzyl)oxy)benzene |
494772-43-9 | 98% | 1g |
¥758.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651569-5g |
1-Bromo-2-((4-fluorobenzyl)oxy)benzene |
494772-43-9 | 98% | 5g |
¥3033.00 | 2024-05-11 | |
| abcr | AB432464-5g |
2-Bromophenyl-(4-fluorobenzyl)ether; . |
494772-43-9 | 5g |
€652.30 | 2025-04-18 | ||
| abcr | AB432464-10g |
2-Bromophenyl-(4-fluorobenzyl)ether; . |
494772-43-9 | 10g |
€1070.50 | 2025-04-18 |
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- Suppliers
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- (CAS No. 494772-43-9): A Comprehensive Overview
Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-, identified by its CAS number 494772-43-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a bromo substituent at the 1-position and a methoxy group linked to a 4-fluorophenyl moiety at the 2-position, exhibits unique structural and chemical properties that make it valuable in various synthetic applications.
The molecular structure of Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- contributes to its reactivity and potential utility in drug development. The presence of both bromine and methoxy groups provides multiple sites for further functionalization, enabling chemists to tailor the compound for specific biological targets. This flexibility is particularly advantageous in the synthesis of complex molecules, including potential therapeutic agents.
In recent years, there has been growing interest in the development of novel pharmaceuticals derived from aromatic hydrocarbons. The fluorine atom in the 4-fluorophenyl group enhances the metabolic stability of the compound, a crucial factor in drug design. This feature makes Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- a promising intermediate for creating drugs with improved pharmacokinetic profiles.
One of the most compelling aspects of this compound is its role in synthetic chemistry. The bromo group serves as an excellent electrophile for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing biaryl systems. These reactions are widely employed in the synthesis of active pharmaceutical ingredients (APIs) due to their efficiency and selectivity.
The methoxy group at the 2-position introduces polarity to the molecule, influencing its solubility and interactions with biological targets. This characteristic is particularly useful in designing molecules that require specific solubility profiles for optimal pharmacological activity. Additionally, the fluorine substituent can modulate receptor binding affinity, making it a valuable tool in medicinal chemistry.
Recent studies have highlighted the importance of fluorinated aromatic compounds in oncology research. Compounds like Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- have been investigated for their potential as kinase inhibitors and other targeted therapies. The ability to modify these compounds further allows researchers to fine-tune their properties for enhanced efficacy and reduced side effects.
The synthesis of Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- involves multi-step organic transformations that showcase modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular frameworks. These methods not only improve yield but also enhance purity, which is critical for pharmaceutical applications.
In conclusion, Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]- (CAS No. 494772-43-9) represents a versatile and innovative compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable building block for synthesizing novel therapeutic agents. As research continues to evolve, compounds like this will play an increasingly important role in addressing complex medical challenges.
494772-43-9 (Benzene, 1-bromo-2-[(4-fluorophenyl)methoxy]-) Related Products
- 130046-78-5(2-(benzyloxy)-1,3-dibromo-5-fluorobenzene)
- 660842-05-7(1-Bromo-2-benzyloxy-5-fluorobenzene)
- 1019446-40-2(2-Bromo-4-fluoro-1-(2-fluorobenzyloxy)benzene)
- 130722-44-0(1-(Benzyloxy)-3-bromo-5-fluorobenzene)
- 202857-88-3(2-Benzyloxy-1-bromo-4-fluorobenzene)
- 900911-39-9(4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER)
- 1019446-41-3(2-Bromo-4-fluoro-1-(3-fluorobenzyloxy)benzene)
- 845866-52-6(1-bromo-3-[(4-fluorobenzyl)oxy]benzene)
- 1036724-55-6(2-(Benzyloxy)-1-bromo-3-fluorobenzene)
- 845866-57-1(1-bromo-3-[(3-fluorophenyl)methoxy]benzene)